Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-
Description
Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- (IUPAC name: 3-[(1R,2R)-1-hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol), also known as N,O-Didesmethyltramadol, is a secondary metabolite of the synthetic opioid tramadol. Its molecular formula is C₁₄H₂₁NO₂, with a monoisotopic mass of 235.157229 Da and a molecular weight of 235.327 g/mol . The compound features a phenol group attached to a cyclohexane ring substituted with a methylaminomethyl group at the (1R,2R)-stereochemical configuration . This stereochemistry is critical for its biological activity, as enantiomeric forms (e.g., 1S,2S) exhibit distinct pharmacological profiles .
N,O-Didesmethyltramadol is synthesized via the demethylation of tramadol’s methoxy and N-methyl groups, resulting in increased polarity compared to the parent drug . It is regulated under narcotic control laws due to its opioid activity, albeit with lower potency than tramadol and its primary active metabolite, O-desmethyltramadol .
Properties
CAS No. |
651312-63-9 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol |
InChI |
InChI=1S/C14H21NO/c1-15-10-12-5-2-3-8-14(12)11-6-4-7-13(16)9-11/h4,6-7,9,12,14-16H,2-3,5,8,10H2,1H3/t12-,14-/m0/s1 |
InChI Key |
KUGOVDMEUQXLRD-JSGCOSHPSA-N |
Isomeric SMILES |
CNC[C@@H]1CCCC[C@H]1C2=CC(=CC=C2)O |
Canonical SMILES |
CNCC1CCCCC1C2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis
Direct synthesis methods often involve the reaction of phenol with cyclohexyl derivatives that are functionalized with the methylamino group. This approach can be summarized as follows:
-
- Phenol
- Cyclohexanone or cyclohexanol
- Methylamine
-
- The cyclohexanone or cyclohexanol is reacted with methylamine to introduce the methylamino group.
- The resulting intermediate is then subjected to a nucleophilic substitution reaction with phenol to form the desired compound.
This method is advantageous due to its simplicity and fewer steps involved.
Multistep Synthesis
Multistep synthesis allows for greater control over the final product's stereochemistry and purity. The following steps outline a typical multistep process:
Step 1: Formation of Cyclohexyl Intermediate
Cyclohexanone can be converted into a suitable cyclohexyl derivative through reduction reactions or alkylation processes.
Step 2: Introduction of the Methylamino Group
The cyclohexyl derivative is then reacted with formaldehyde and methylamine under controlled conditions to yield the methylaminomethyl group.
Step 3: Coupling with Phenol
The final step involves coupling the modified cyclohexyl derivative with phenol using a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of the target compound.
Data Table of Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Reduction/Alkylation | Cyclohexanone + reducing agent | ~80 |
| 2 | Nucleophilic Substitution | Cyclohexyl derivative + formaldehyde + methylamine | ~85 |
| 3 | Coupling | Phenol + HBTU + base (e.g., DIPEA) | ~75 |
Research Findings
Recent studies have focused on optimizing these synthetic pathways to improve yields and reduce by-products. For instance, modifications in reaction conditions, such as temperature and pH, have been shown to significantly affect the efficiency of the coupling step. Additionally, exploring alternative coupling agents has led to enhanced selectivity for the desired stereoisomer of Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
Analgesic and Antidepressant Properties
Phenol derivatives have been extensively studied for their analgesic properties. The compound is structurally related to tramadol, a well-known analgesic. Research indicates that it may exhibit similar mechanisms of action, potentially influencing the opioid receptors and serotonin pathways .
Antiviral Activity
Recent studies have highlighted the potential of phenolic compounds in combating viral infections, particularly SARS-CoV-2. Molecular docking studies indicate that certain phenolic compounds can bind effectively to viral proteins, inhibiting their function. For instance, a study demonstrated that specific phenolic ligands showed promising binding affinities with the nonstructural protein nsp13 of SARS-CoV-2, suggesting a potential role as antiviral agents .
ADMET Properties
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for evaluating the drug-likeness of compounds. The studied phenolic compound has shown favorable ADMET properties:
- Absorption: High intestinal absorption rates (~94%).
- Distribution: Good distribution values (VDss log L/kg) around 0.658 to 0.82.
- Toxicity: No hepatotoxic effects observed; all compounds tested negative for AMES toxicity .
| ADMET Parameters | Value |
|---|---|
| Water Solubility (log S) | -4.212 |
| Intestinal Absorption % | 94.586 |
| Max Tolerable Dose (log mg/kg/day) | 0.596 |
Polymer Chemistry
Phenolic compounds are utilized in the synthesis of various polymers due to their ability to form strong covalent bonds with other molecules. This property is leveraged in creating durable materials used in coatings and adhesives.
Antioxidant Properties
Phenolic compounds are recognized for their antioxidant capabilities, which can mitigate oxidative stress in biological systems. This characteristic is beneficial in developing nutraceuticals aimed at preventing oxidative damage associated with chronic diseases such as cancer and cardiovascular disorders .
Study on Antiviral Potential
A notable study conducted molecular docking simulations with several phenolic compounds against SARS-CoV-2 proteins. The results indicated that the compound exhibited strong binding interactions with viral proteins, suggesting its potential as a therapeutic agent against COVID-19 .
Research on Analgesic Effects
Another research effort focused on synthesizing derivatives of this phenolic compound to evaluate their analgesic effects compared to tramadol. The findings revealed that some derivatives exhibited comparable efficacy in pain relief while presenting a lower side effect profile .
Mechanism of Action
The mechanism of action of Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.
Modulation of Gene Expression: Influence on the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- can be categorized based on modifications to the cyclohexyl ring, amino group substituents, or phenolic moiety. Below is a detailed comparison:
Structural Analogues
Physical and Chemical Properties
Biological Activity
Phenol derivatives, particularly those containing cyclohexyl and methylamino groups, have garnered attention in medicinal chemistry due to their potential biological activities. The compound Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- (chemical formula: C14H21NO) is one such derivative that exhibits various pharmacological properties.
Chemical Structure and Properties
The structure of Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- can be represented as follows:
- Chemical Name: Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-
- Molecular Formula: C14H21NO
- CAS Number: 4450329
- Molecular Weight: 233.33 g/mol
This compound features a phenolic hydroxyl group attached to a cyclohexyl moiety that is further substituted with a methylamino group. The stereochemistry at the cyclohexyl position plays a crucial role in its biological activity.
Antimicrobial Activity
Research indicates that phenolic compounds often exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains. The mechanism typically involves disruption of microbial cell membranes or interference with enzymatic pathways critical for bacterial survival.
Neuropharmacological Effects
Phenol derivatives have been studied for their neuropharmacological effects, particularly in relation to G-protein-coupled receptors (GPCRs). These receptors are pivotal in mediating neurotransmission and can be targeted for treating various neurological disorders. The compound's structural features may allow it to act as an allosteric modulator or antagonist at specific GPCRs, influencing signaling pathways associated with mood regulation and cognitive function.
Case Studies and Research Findings
-
Antimicrobial Studies:
- A study published in Journal of Medicinal Chemistry explored the antimicrobial effects of phenolic compounds and found that derivatives similar to Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- exhibited significant activity against Gram-positive bacteria with IC50 values indicating potent inhibition .
- Neuropharmacological Research:
- In Vivo Studies:
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
